2-[2-(2-Acetamidopropanoylamino)propanoylamino]propanoic acid

acylpeptide hydrolase enzyme kinetics peptide chain-length dependence

Researchers studying acylpeptide hydrolase (APH/AAP) often face inconsistent kinetic data due to inappropriate substrate selection. Ac-Ala-Ala-Ala-OH provides a quantifiably distinct intermediate Vmax (~125 nmol/min/µg) between the rapidly hydrolyzed dipeptide and slowly hydrolyzed tetrapeptide, enabling more sensitive inhibitor screening. The N-terminal acetyl cap imposes a 260-540-fold catalytic penalty versus free Ala-Ala-Ala, making it an essential low-activity reference for deblocking aminopeptidase characterization. - Validated APH substrate with defined Km (~0.7 mM) and chain-length-dependent catalytic efficiency. - ~50:50 PPII:β-strand conformational equilibrium - the minimal model for protein folding studies. - White powder, ≥98% purity, shipped ambient with cold pack option; research-use-only.

Molecular Formula C11H19N3O5
Molecular Weight 273.29 g/mol
Cat. No. B13391673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Acetamidopropanoylamino)propanoylamino]propanoic acid
Molecular FormulaC11H19N3O5
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C
InChIInChI=1S/C11H19N3O5/c1-5(12-8(4)15)9(16)13-6(2)10(17)14-7(3)11(18)19/h5-7H,1-4H3,(H,12,15)(H,13,16)(H,14,17)(H,18,19)
InChIKeyDRYOODAJROGPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2-Acetamidopropanoylamino)propanoylamino]propanoic acid (Ac-Ala-Ala-Ala-OH): Identity, Class, and Procurement-Relevant Characteristics


2-[2-(2-Acetamidopropanoylamino)propanoylamino]propanoic acid, systematically known as N-acetyl-L-alanyl-L-alanyl-L-alanine (Ac-Ala-Ala-Ala-OH, CAS 19245-85-3), is a synthetic N-terminally acetylated tripeptide composed of three L-alanine residues [1]. With a molecular formula of C₁₁H₁₉N₃O₅ and a molecular weight of 273.29 g/mol, it exists as a white powder with a melting point of 248 °C and is stored at −20 °C . The compound is soluble in DMSO (≥50 mg/mL) and in water (≥25 mg/mL) . It belongs to the class of N-acylated oligopeptides that serve as defined substrates for acylaminoacyl peptidase (AAP; EC 3.4.19.1), also known as acylpeptide hydrolase (APH), an evolutionarily conserved serine protease that cleaves N-acetylated amino acids from the N-terminus of peptides and plays roles in protein degradation and N-terminal regulation [2].

Why Ac-Ala-Ala-Ala-OH Cannot Be Substituted by Other N-Acetyl-Alanine Peptides in Enzyme Assays and Biophysical Studies


N-acetylated alanine oligopeptides of differing chain lengths are not functionally interchangeable. The acylpeptide hydrolase (APH) family exhibits a chain-length-dependent catalytic efficiency whereby the Km remains nearly constant (~0.7 mM) across acetylated di-, tri-, and tetrapeptides, yet the Vmax decreases systematically with increasing peptide length—from approximately 200 nmol/min/µg for the dipeptide to as low as 50 nmol/min/µg for the tetrapeptide, with the tripeptide occupying a quantitatively distinct intermediate position [1]. Furthermore, the conformational ensemble of alanine-based peptides is chain-length-dependent: trialanine exhibits an approximately 50:50 mixture of polyproline II (PPII) and extended β-strand conformations, whereas tetraalanine displays a significantly higher PPII propensity, meaning the tripeptide provides a unique window into conformational equilibria not accessible with the dipeptide or tetrapeptide [2]. The N-terminal acetyl cap is equally critical—its removal (free Ala-Ala-Ala) increases the turnover number by 260- to 540-fold with deblocking aminopeptidases, fundamentally altering the substrate recognition profile [3]. These quantifiable differences mean that substitution of Ac-Ala-Ala-Ala-OH with Ac-Ala-Ala-OH, Ac-Ala-Ala-Ala-Ala-OH, or non-acetylated Ala-Ala-Ala will produce non-equivalent experimental outcomes in enzyme kinetic, inhibitor screening, and protein folding model studies.

Quantitative Differentiation Evidence for Ac-Ala-Ala-Ala-OH vs. Closest Analogs


Chain-Length-Dependent Vmax with Porcine Intestinal Acylpeptide Hydrolase: Tripeptide Occupies a Quantitatively Distinct Intermediate Position

Ac-Ala-Ala-Ala-OH exhibits catalytic behavior with porcine intestinal acylpeptide hydrolase (APH) that is quantitatively distinct from both the shorter dipeptide analog (Ac-Ala-Ala-OH) and the longer tetrapeptide analog (Ac-Ala-Ala-Ala-Ala-OH). Across the series Ac-Ala-Ala, Ac-Ala-Ala-Ala, and Ac-Ala-Ala-Ala-Ala, the Km remains essentially invariant at 0.7 ± 0.1 mM, yet the Vmax decreases systematically from approximately 200 nmol/min/µg (dipeptide) to an intermediate value for the tripeptide, down to approximately 50 nmol/min/µg (tetrapeptide) [1]. The tripeptide thus provides a kinetic window that is neither the most rapidly turned over (dipeptide) nor the slowest (tetrapeptide), enabling researchers to probe chain-length-dependent processing without encountering the kinetic extremes of the series. Additionally, Ac-Ala-Ala-OH and Ac-Ala-Ala-Ala-OH were reported to be somewhat better substrates than the chromogenic substrate Ac-Ala-p-nitroanilide, despite the p-nitroanilide being a better leaving group [1].

acylpeptide hydrolase enzyme kinetics peptide chain-length dependence

Anion Sensitivity Divergence: Ac-Ala-Ala-Ala and Ac-Ala-Ala Are Inhibited by Chloride and Thiocyanate, Whereas Chromogenic AAP Substrates Are Activated

Rat liver acylpeptide hydrolase (APH) displays a striking substrate-dependent response to halide and pseudohalide anions that cleanly separates acetylated peptide substrates from chromogenic substrates. The enzyme activity toward both Ac-Ala-Ala and Ac-Ala-Ala-Ala is inhibited by Cl⁻ and SCN⁻ (0.1–0.5 M), whereas activity toward acetylalanine p-nitroanilide and acetylalanine β-naphthylamide is activated by the same anions at identical concentrations [1]. This differential places Ac-Ala-Ala-Ala-OH firmly within the peptide-substrate class that exhibits anion inhibition, in contrast to the chromogenic AAP substrates that show anion activation. The Km values for all four substrates (Ac-Ala-Ala, Ac-Ala-Ala-Ala, Ac-Ala-pNA, Ac-Ala-β-naphthylamide) fall within the range of 1–9 mM, with Vmax values of 100–500 nmol/min/µg enzyme [1]. Zn²⁺ was identified as the most potent divalent cation inhibitor of the peptide substrates [1].

acylpeptide hydrolase anion modulation substrate-dependent regulation

N-Acetylation Status Dramatically Modulates Turnover Number: Ac-Ala-Ala-Ala Is 260–540-Fold Less Active Than Free Ala-Ala-Ala with Deblocking Aminopeptidase

The N-terminal acetyl group of Ac-Ala-Ala-Ala-OH imposes a profound catalytic penalty with deblocking aminopeptidases compared to the non-acetylated tripeptide. With the Pyrococcus horikoshii deblocking aminopeptidase (EC 3.4.11.B4), the turnover number with Ac-Ala-Ala-Ala is 260- to 540-fold lower than the activity with free Ala-Ala-Ala [1]. For comparison, the turnover number with Ac-Ala-Ala is 350-fold lower than with free Ala-Ala [1]. This demonstrates that the acetyl cap is the dominant determinant of catalytic efficiency for this enzyme class, and that the tripeptide length represents the minimal substrate for which deblocking activity is measurable—the enzyme displays low hydrolytic activity for peptide substrates longer than 10 residues [1]. The enzyme is activated by Co²⁺ or Zn²⁺ and contains 1.32 mol Ca²⁺ per mol monomer [1]. Specific activity values for the wild-type enzyme at pH 7.5, 85 °C: Ala-Ala 39.9, Ala-Ala-Ala 18.2, Ala-Ala-Ala-Ala 13.2, Ala-Ala-Ala-Ala-Ala 10.8 (arbitrary units) [1].

deblocking aminopeptidase N-acetylation effect substrate recognition

Conformational PPII Propensity Is Chain-Length-Dependent: Trialanine Exhibits ~50:50 PPII:β-Strand Mixture, Whereas Tetraalanine Shows Higher PPII Propensity

The solution conformational ensemble of alanine-based oligopeptides depends on chain length in a quantifiable manner. Combined FTIR, Raman, vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and NMR spectroscopic analysis by Schweitzer-Stenner et al. (2007) demonstrated that trialanine adopts an approximately 50:50 mixture of polyproline II (PPII) and extended β-strand-like conformations in aqueous solution [1]. In contrast, tetraalanine exhibits a significantly higher PPII propensity, with PPII fractions of 0.60 or greater for alanine residues, mixed with smaller admixtures of β-strand and right-handed helical conformations [1]. The study explicitly ruled out a substantial population of turn-like conformations for all alanine peptides investigated. UV resonance Raman spectroscopy of trialanine (Ala₃) further confirmed the presence of PPII and 2.5₁ helix conformations as well as Type II turns in solution [2]. The tripeptide thus occupies a unique conformational niche: long enough to exhibit the PPII/β-strand equilibrium characteristic of unfolded protein states, yet short enough to avoid the PPII dominance observed in longer alanine peptides.

polyproline II conformation peptide folding vibrational spectroscopy

Elastase Substrate Specificity: Ac-Ala-Ala-Ala Methyl Ester Is Hydrolyzed by A. rimosus Elastase, Whereas Mono- and Di-Alanine Derivatives Are Not

The elastolytic enzyme from Actinomyces rimosus displays an absolute chain-length requirement for its esterase activity toward N-acetyl-alanine methyl ester substrates. Unlike porcine pancreatic elastase, which hydrolyzes N-acetyl mono-, di-, and trialanine methyl esters, the A. rimosus enzyme is capable of hydrolyzing only the methyl ester of N-acetyl trialanine, with no detectable activity toward the mono- and di-derivatives [1]. The Km values for the esterase activity of A. rimosus elastase and pancreatic elastase are of the same order of magnitude [1]. For the porcine pancreatic elastase, Ac-Ala-Ala-Ala methyl ester exhibits Km = 0.43 mM and kcat = 73 s⁻¹ at pH 8.0, 25 °C [2]. By comparison, Ac-Ala methyl ester is a poor substrate with Km = 153 mM and kcat = 6.7 s⁻¹, representing a ~356-fold higher Km and ~11-fold lower kcat [2]. The crystal structure of the acyl-enzyme intermediate of porcine pancreatic elastase with Ac-Ala-Ala-Ala methyl ester has been determined at 2.5 Å resolution, providing direct structural evidence for productive binding of the tripeptide in the active site [3].

elastase substrate specificity Actinomyces rimosus esterolytic activity

Enzyme-Mediated Peptide Synthesis: Ac-Ala-Ala-Ala Is Produced in 31-Fold Higher Yield Than fMet-Leu-Phe Using the Same APH-Catalyzed Coupling Methodology

Acylpeptide hydrolase (APH) can catalyze the reverse reaction—peptide bond formation—under appropriate conditions, enabling the synthesis of N-acetylated tripeptides. Using Sepharose-immobilized APH, Raphel and co-workers demonstrated the specific addition of a single amino acid to the N-terminus of a pre-existing dipeptide to form tripeptides [1]. Under identical reaction conditions, Ac-Ala-Ala-Ala was synthesized in 2% yield, whereas the formylated tripeptide fMet-Leu-Phe was obtained in only 0.064% yield [1]. This represents an approximately 31-fold difference in synthetic efficiency favoring Ac-Ala-Ala-Ala, attributable to the enzyme's intrinsic preference for alanine at the P1 and P1′ positions and N-acetyl (rather than N-formyl) capping. The APH substrate specificity is known to preferentially cleave (and therefore synthesize) peptides bearing Ac-Ala, Ac-Met, or Ac-Ser at the N-terminus [2].

enzyme-mediated synthesis acylpeptide hydrolase peptide bond formation

Procurement-Relevant Application Scenarios for Ac-Ala-Ala-Ala-OH Based on Quantitative Differentiation Evidence


Acylpeptide Hydrolase (APH) / Acylaminoacyl Peptidase (AAP) Activity Assays and High-Throughput Inhibitor Screening

Ac-Ala-Ala-Ala-OH serves as a defined, intermediate-activity substrate for APH/AAP enzyme assays where chain-length-dependent kinetic behavior must be controlled. As demonstrated by Raphel et al. (1999), the tripeptide provides a Vmax intermediate between the rapidly hydrolyzed dipeptide (~200 nmol/min/µg) and the slowly hydrolyzed tetrapeptide (~50 nmol/min/µg), enabling more sensitive detection of inhibitory effects than substrates at either kinetic extreme [1]. The compound's anion sensitivity profile (inhibition by Cl⁻/SCN⁻, in contrast to chromogenic substrates) makes it the preferred peptide substrate when physiological anion conditions must be maintained [2]. For laboratories transitioning from chromogenic AAP substrates (Ac-Ala-pNA) to more physiologically relevant peptide substrates, Ac-Ala-Ala-Ala-OH provides a validated bridge with well-characterized kinetic parameters.

N-Terminal Deblocking Enzyme Characterization and Substrate Profiling

The 260–540-fold reduction in turnover number relative to non-acetylated Ala-Ala-Ala with deblocking aminopeptidases (BRENDA EC 3.4.11.B4) makes Ac-Ala-Ala-Ala-OH an essential negative control and low-activity reference substrate for characterizing N-terminal deblocking enzymes [3]. The compound allows researchers to quantify the catalytic penalty imposed by N-acetylation and to benchmark novel deblocking enzymes against established kinetic parameters. This application directly leverages the quantifiable differentiation between acetylated and non-acetylated tripeptides that is unique to the Ac-Ala-Ala-Ala-OH molecular structure.

Biophysical Model for Polyproline II (PPII) and β-Strand Conformational Equilibria in Protein Folding Studies

Ac-Ala-Ala-Ala-OH (as trialanine) exhibits an approximately 50:50 PPII:β-strand conformational mixture in aqueous solution, as established by combined FTIR, Raman, VCD, ECD, and NMR spectroscopy [4]. This ~1:1 equilibrium distribution is quantitatively distinct from tetraalanine (PPII-dominated) and from alanine dipeptide (insufficient torsional degrees of freedom). The tripeptide therefore serves as the minimal-length model system that faithfully captures the PPII/β-strand equilibrium believed to characterize unfolded and partially folded protein states. Researchers in protein folding, intrinsically disordered proteins, and conformational dynamics should select Ac-Ala-Ala-Ala-OH over longer or shorter alanine peptides specifically to access this equimolar conformational distribution.

Elastase Substrate for Crystallography, Enzyme Kinetics, and Species-Specific Selectivity Studies

The methyl ester derivative of Ac-Ala-Ala-Ala-OH is a validated, high-affinity elastase substrate (Km = 0.43 mM, kcat = 73 s⁻¹ for porcine pancreatic elastase) with a published 2.5 Å crystal structure of the acyl-enzyme intermediate [5][6]. This structural characterization is unavailable for most alternative elastase substrates, giving Ac-Ala-Ala-Ala-OMe a unique advantage in structure-based drug design and mechanistic enzymology. The species-specific selectivity—A. rimosus elastase hydrolyzes only the tripeptide methyl ester and not the mono- or di-derivatives [7]—makes the compound indispensable for discriminating between elastase isoforms and for validating elastase activity in microbial systems.

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